1-[(morpholin-4-yl)methyl]-3H-benzo[f]chromen-3-one
Description
1-[(Morpholin-4-yl)methyl]-3H-benzo[f]chromen-3-one is a synthetic benzocoumarin derivative characterized by a benzo[f]chromen-3-one core substituted with a morpholin-4-ylmethyl group at the 1-position. The benzo[f]chromen-3-one scaffold is a fused tricyclic system comprising a naphthalene ring fused to a pyran-2-one moiety, which is structurally analogous to natural coumarins but with extended aromaticity. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is introduced via a methylene linker, likely enhancing solubility and modulating biological interactions .
Synthetic routes for analogous compounds involve condensation reactions of naphthol derivatives with ethyl acetoacetate or chloroacetoacetate under acidic conditions (e.g., H₂SO₄) . For instance, 1-(chloromethyl)-3H-benzo[f]chromen-3-one, a key intermediate, is synthesized via reaction of naphthalen-2-ol with ethyl-4-chloroacetoacetate, followed by substitution with morpholine to introduce the morpholin-4-ylmethyl group . Optimized methods using silica-supported muffle furnaces reduce reaction times to ≤17 minutes compared to conventional heating .
Properties
IUPAC Name |
1-(morpholin-4-ylmethyl)benzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17-11-14(12-19-7-9-21-10-8-19)18-15-4-2-1-3-13(15)5-6-16(18)22-17/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWXCDHHISXDKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(morpholin-4-yl)methyl]-3H-benzo[f]chromen-3-one typically involves a multi-step process. One common method includes the reaction of 2-hydroxynaphthaldehyde with ethyl acetoacetate in the presence of piperidine to form 3-acetyl-5,6-benzocoumarin . This intermediate is then subjected to a Mannich reaction with morpholine and formaldehyde to yield the final product . The reaction conditions often involve heating and the use of solvents such as ethanol and DMF (dimethylformamide) .
Chemical Reactions Analysis
1-[(morpholin-4-yl)methyl]-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the chromene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives have shown promise as anti-inflammatory and antiviral agents.
Mechanism of Action
The mechanism of action of 1-[(morpholin-4-yl)methyl]-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets. It can inhibit enzymes such as acetylcholinesterase and monoamine oxidase B, which are involved in neurological processes . The compound’s structure allows it to bind to these enzymes and modulate their activity, leading to its observed biological effects.
Comparison with Similar Compounds
Key Findings:
Structural Modifications and Activity: The morpholin-4-ylmethyl group may improve solubility and bioavailability compared to unsubstituted analogs like Splitomicin. Electron-withdrawing groups (e.g., bromo in ) enhance stability and receptor affinity. For example, 8-bromo-2-phenyl derivatives show stronger SIRT2 inhibition than Splitomicin . Extended conjugation (e.g., benzodioxol groups in ) alters photophysical properties, making derivatives useful as fluorescent probes .
Synthetic Efficiency :
- Chloromethyl intermediates (e.g., ) enable rapid functionalization with nucleophiles like morpholine, reducing multi-step synthesis .
- Solvent-free grinding () achieves high yields (≥85%) for pyrazole derivatives, contrasting with traditional reflux methods .
Biological Performance: Antitumor Activity: Pyrazolo[3,4-d]pyridazines (e.g., 5a–5e) exhibit nanomolar IC₅₀ values against melanoma and leukemia cell lines, outperforming unmodified chromenones . Enzyme Inhibition: Splitomicin’s dihydro structure is critical for SIRT binding, whereas morpholine-substituted analogs may target distinct pathways (e.g., TLRs) .
Biological Activity
1-[(morpholin-4-yl)methyl]-3H-benzo[f]chromen-3-one is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This compound exhibits a unique structural configuration that enhances its solubility and biological efficacy compared to traditional coumarin derivatives.
Chemical Structure and Properties
The compound features a benzo[f]chromen backbone with a morpholinyl substituent, which contributes to its pharmacological properties. Its molecular formula is C17H17N1O3, and it possesses notable lipophilicity, which is critical for its interaction with biological membranes.
Anticancer Activity
Research indicates that 1-[(morpholin-4-yl)methyl]-3H-benzo[f]chromen-3-one demonstrates significant anticancer properties. It has been evaluated against various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer) cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 3.995 | Inhibition of Chk1 phosphorylation |
| HCT116 | 5.000 | Induction of apoptosis |
Studies have shown that the compound inhibits the phosphorylation of Chk1, a key regulator in the DNA damage response pathway, thereby promoting apoptosis in cancer cells.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. It has been tested against various bacterial and fungal strains, showing moderate activity.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 µg/mL |
| Escherichia coli | 250 µg/mL |
| Candida albicans | 500 µg/mL |
The results indicate that the compound can serve as a potential candidate for developing new antimicrobial agents .
The mechanism by which 1-[(morpholin-4-yl)methyl]-3H-benzo[f]chromen-3-one exerts its biological effects involves multiple pathways:
- Inhibition of Enzymes : It has been shown to inhibit enzymes such as acetylcholinesterase and monoamine oxidase B, which are crucial in neurological processes.
- Fluorescent Properties : The compound's ability to act as a fluorescent probe allows for real-time monitoring of biological processes, making it valuable in biochemical research.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, researchers evaluated the anticancer efficacy of various chromone derivatives, including 1-[(morpholin-4-yl)methyl]-3H-benzo[f]chromen-3-one. The study found that this compound significantly reduced cell viability in both HeLa and HCT116 cell lines compared to control groups. The results highlighted its potential as an effective chemotherapeutic agent .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial activity of this compound against several pathogens. The study concluded that while it exhibited moderate activity against both Gram-positive and Gram-negative bacteria, it was particularly effective against Staphylococcus aureus, suggesting its potential use in treating skin infections caused by this bacterium.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
